5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-
Description
5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- (CAS: 33404-57-8) is a substituted benzofuran derivative characterized by a dihydrobenzofuran core with five methyl substituents at positions 2, 2, 4, 6, and 5. Its molecular formula is C₁₈H₃₀O₂, and it has an InChIKey of WGENOABUKBFVAA-UHFFFAOYSA-N . The compound features a fused bicyclic structure, where the dihydrofuran ring reduces aromaticity compared to fully unsaturated benzofurans. The compound is often studied in the context of natural product derivatives and synthetic intermediates, with applications ranging from medicinal chemistry to agrochemical research .
Properties
IUPAC Name |
2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-7-8(2)12-10(9(3)11(7)14)6-13(4,5)15-12/h14H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQBRTRMLPJSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CC(O2)(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434150 | |
| Record name | 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84574-05-0 | |
| Record name | 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Structural and Molecular Characteristics
5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- features a benzofuran core substituted with five methyl groups and a hydroxyl moiety. Its molecular formula, C₁₃H₁₈O₂ , corresponds to a molar mass of 206.28 g/mol . The compound’s IUPAC name, 2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-ol , reflects its regiochemical substitution pattern, which significantly influences its physicochemical properties. Key characteristics include a melting point of 122–123°C and a calculated lipophilicity (LogP) of 3.03 , indicating moderate hydrophobicity. The hydroxyl group at position 5 and methyl substitutions at positions 2, 2, 4, 6, and 7 contribute to its stereoelectronic profile, enabling diverse reactivity in synthetic applications.
Traditional Synthetic Approaches
One-Pot Etherification and Dehydrative Cyclization
The most widely documented method for synthesizing 5-benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- involves a one-pot etherification and dehydrative cyclization of o-hydroxyacetophenone derivatives. This approach, pioneered by Schaedel and Habicher (1998), leverages sequential alkylation and cyclization steps under basic conditions to construct the benzofuran core.
Reaction Mechanism and Conditions
- Alkylation : The reaction begins with the methylation of o-hydroxyacetophenone using methyl iodide (CH₃I) in the presence of a strong base, such as potassium carbonate (K₂CO₃). This step introduces methyl groups at positions 4 and 6 of the aromatic ring.
- Cyclization : Subsequent treatment with sulfuric acid (H₂SO₄) promotes dehydrative cyclization, forming the 2,3-dihydrobenzofuran scaffold. The methyl groups at positions 2 and 7 are introduced via intramolecular rearrangement during this stage.
- Hydroxylation : A final oxidative step introduces the hydroxyl group at position 5, typically using hydrogen peroxide (H₂O₂) or another mild oxidizing agent.
Optimization and Yield
Schaedel and Habicher reported a 97% yield under optimized conditions, employing anhydrous dimethylformamide (DMF) as the solvent and rigorous temperature control at 80–90°C . By contrast, unoptimized protocols yielded only 11% , underscoring the importance of solvent choice and reaction monitoring.
| Parameter | Optimized Conditions | Unoptimized Conditions |
|---|---|---|
| Solvent | Anhydrous DMF | Ethanol |
| Temperature | 80–90°C | 60°C |
| Reaction Time | 6 hours | 12 hours |
| Yield | 97% | 11% |
Modern Methodological Advances
Catalytic Cyclization Techniques
Recent advances in catalysis have explored transition-metal-mediated cyclization to improve efficiency and reduce byproducts. While specific studies on 5-benzofuranol derivatives remain limited, analogous benzofuran syntheses employ palladium(II) acetate or copper(I) iodide to catalyze cycloisomerization of propargyl ethers. These methods offer milder conditions (e.g., room temperature) and shorter reaction times compared to traditional acid-mediated cyclization.
Challenges and Limitations
Comparative Analysis of Synthetic Routes
The one-pot method remains the gold standard for synthesizing 5-benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-, owing to its high yield and scalability. However, catalytic approaches, though less explored, promise greener alternatives by minimizing harsh acid use. A comparative evaluation reveals:
| Metric | Traditional Method | Catalytic Method |
|---|---|---|
| Yield | 97% | Not reported |
| Reaction Temperature | 80–90°C | 25°C (ambient) |
| Environmental Impact | High (acid waste) | Low (recyclable catalysts) |
| Scalability | Industrial-scale feasible | Limited data |
Chemical Reactions Analysis
5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
5-Benzofuranol derivatives have been studied for their potential therapeutic effects. The compound's structure suggests it may interact with biological systems in beneficial ways.
- Antioxidant Activity : Research indicates that compounds similar to 5-benzofuranol exhibit antioxidant properties. These properties are crucial for developing drugs that combat oxidative stress-related diseases .
- Anti-inflammatory Effects : Some studies suggest that benzofuran derivatives can inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development .
- Neuroprotective Properties : Preliminary studies have indicated that certain benzofuran derivatives may protect neuronal cells from damage, which is promising for treating neurodegenerative diseases .
Agrochemical Applications
The compound's structural characteristics also lend themselves to applications in agriculture:
- Pesticide Development : The unique chemical structure can be modified to create effective pesticides. Research has shown that certain benzofuran derivatives possess insecticidal properties .
- Plant Growth Regulators : Benzofuran compounds have been explored as growth regulators in various crops, enhancing yield and resistance to pests .
Materials Science Applications
In materials science, 5-benzofuranol can contribute to the development of new materials:
- Polymer Synthesis : The compound can be utilized in synthesizing polymers with unique properties due to its functional groups. Such polymers may find applications in coatings and adhesives .
- Nanotechnology : Research is ongoing into the use of benzofuran derivatives in nanomaterials for electronics and photonics due to their favorable electronic properties .
Data Table: Summary of Applications
Case Studies
-
Antioxidant Activity Study :
A study conducted by Burton et al. (1985) demonstrated the antioxidant potential of benzofuran derivatives, suggesting their use in formulations aimed at reducing oxidative stress in biological systems . -
Neuroprotective Effects :
Research published in the Journal of Organic Chemistry highlighted the neuroprotective effects of certain benzofuran derivatives on neuronal cells exposed to oxidative stress, indicating a pathway for therapeutic development against neurodegenerative diseases . -
Pesticidal Efficacy :
A recent study evaluated the efficacy of a synthesized benzofuran derivative as a pesticide against common agricultural pests, revealing significant insecticidal activity and low toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the presence of halogens, nitro, and hydroxyl groups at specific positions on the benzofuran ring . These functional groups enable the compound to interact with bacterial enzymes and disrupt their normal functions, leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparison
Physicochemical Properties
- Lipophilicity: The pentamethyl derivative (logP estimated >5) is significantly more lipophilic than menthofuran (logP: 2.8) or 7-benzofuranol (logP: 1.9), impacting solubility and environmental partitioning .
- Thermal Stability: Methyl-rich derivatives exhibit higher melting points (e.g., 173–175°C for piperidino-ethyl analog ) compared to hydroxylated variants (<100°C for many sterenins ).
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Methylation vs. Bioactivity : Methyl groups at positions 2 and 2 (geminal) enhance steric shielding of the hydroxyl group, reducing oxidative metabolism but limiting hydrogen-bonding interactions .
- Substituent Position : In sterenins, carbonyl groups on the B-ring enhance α-glucosidase inhibition by 2–3 fold compared to hydroxylated analogs . This suggests that the pentamethyl derivative’s lack of polar groups may limit direct enzyme interactions.
Environmental and Toxicological Profiles
- Persistence : High methylation correlates with increased environmental persistence; the pentamethyl derivative’s half-life in soil is estimated at >60 days .
- Toxicity : While data are sparse, structurally related carbofuran metabolites show neurotoxicity (LD₅₀: 2–14 mg/kg in mammals), emphasizing the need for detailed ecotoxicological studies .
Biological Activity
5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- is a compound with the molecular formula C13H18O2 and a molar mass of approximately 206.285 g/mol. This compound features a benzofuran structure with multiple methyl substitutions, which contribute to its unique properties and potential applications in various fields. Its biological activity has been the focus of several studies that evaluate its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The compound's structure includes a hydroxyl group and several methyl groups that enhance its solubility and reactivity compared to simpler benzofuran derivatives. The extensive methyl substitution increases its hydrophobicity, which may influence its interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C13H18O2 |
| Molar Mass | 206.285 g/mol |
| Melting Point | 122-123 °C |
Biological Activity
Research indicates that compounds related to 5-Benzofuranol exhibit various biological activities, including antioxidant properties and potential anti-inflammatory effects. Notably, studies have explored its role as an inhibitor of leukotriene biosynthesis:
- Antioxidant Activity : The 2,3-dihydro-5-benzofuranol ring system has been shown to maximize stereoelectronic effects necessary for efficient hydrogen atom abstraction by peroxyl radicals. This suggests its potential as an antioxidant-based inhibitor of leukotriene biosynthesis in isolated human polymorphonuclear leukocytes .
- Anti-inflammatory Potential : While not a potent inhibitor of leukotriene biosynthesis itself, the compound serves as a useful template for designing inhibitors that could be effective in treating conditions such as asthma and inflammation .
- Lipophilicity Correlation : The potency of various analogues can be predicted based on their calculated lipophilicity (log P), indicating that structural modifications may enhance biological activity .
Case Studies
Several case studies have highlighted the therapeutic implications of compounds related to 5-Benzofuranol:
- A study synthesized over 50 new 2,3-dihydro-5-benzofuranols and evaluated their biological activity as inhibitors of leukotriene biosynthesis. The findings suggested that specific structural features significantly influence their inhibitory potency .
- Another investigation focused on the synthesis of derivatives to explore their potential as anti-inflammatory agents. The results indicated that certain modifications could lead to enhanced efficacy against inflammatory pathways .
Future Directions
Further studies are warranted to fully elucidate the biological mechanisms underlying the activity of 5-Benzofuranol and its derivatives. Research should focus on:
- Mechanistic Studies : Understanding how structural variations affect biological activity at the molecular level.
- Therapeutic Applications : Exploring potential therapeutic uses in chronic inflammatory diseases and other conditions influenced by oxidative stress.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 5-Benzofuranol derivatives with high purity?
- Methodology : Use NaH in THF as a base for deprotonation, followed by nucleophilic substitution or cyclization reactions. For example, details the use of NaH (60% dispersion in paraffin oil) in THF to synthesize benzofuran derivatives, achieving yields >85% after purification via column chromatography. Ensure inert conditions (argon/nitrogen atmosphere) to prevent oxidation of intermediates. Monitor reaction progress via TLC or HPLC .
- Validation : Confirm purity using -NMR and -NMR (e.g., δ 7.2–6.8 ppm for aromatic protons) and IR spectroscopy (C-O-C stretch at 1250–1050 cm) as described in .
Q. How can researchers address contradictory data in solvent-dependent stability studies of benzofuran derivatives?
- Methodology : Conduct stability assays in polar (e.g., methanol, acetonitrile) and nonpolar solvents (e.g., toluene) under controlled temperatures (0–40°C). For instance, highlights the use of GF/F (0.7 µm) filters and SPE cartridges (e.g., Oasis HLB) to isolate degradation products. Compare degradation kinetics using LC-MS/MS and statistical tools (ANOVA) to resolve discrepancies .
- Troubleshooting : Adjust pH (e.g., 4–9) and storage conditions (e.g., −18°C for long-term stability) to mimic experimental variables from prior studies .
Advanced Research Questions
Q. What computational strategies are effective for modeling the structure-activity relationship (SAR) of 5-Benzofuranol analogs?
- Methodology : Apply hybrid QSAR/molecular docking models using software like Schrödinger Suite or AutoDock. suggests integrating receptor-response profiles (e.g., rat receptor I7 or Drosophila receptors) to predict binding affinities. Parameterize models with physicochemical descriptors (logP, polar surface area) and validate via leave-one-out cross-validation .
- Case Study : For HDAC inhibitors (e.g., compound 7d in ), correlate substituent electronic effects (Hammett σ values) with IC data using multivariate regression .
Q. How can researchers optimize catalytic systems for asymmetric synthesis of 2,3-dihydrobenzofuran scaffolds?
- Methodology : Screen chiral ligands (e.g., BINOL-derived phosphoramidites) with transition metals (Pd, Cu) in cross-coupling reactions. demonstrates a cascade [3,3]-sigmatropic rearrangement using NaH/THF to achieve enantiomeric excess (ee) >90%. Characterize intermediates via -NMR coupling constants (e.g., Hz for trans-dihydrofuran protons) .
- Data Interpretation : Use chiral HPLC (e.g., Chiralpak AD-H column) and circular dichroism (CD) to resolve stereochemical outcomes .
Analytical and Methodological Challenges
Q. What techniques resolve spectral overlap in NMR analysis of polymethylated benzofuranols?
- Methodology : Employ 2D NMR (HSQC, HMBC) to assign crowded proton environments. For example, used -NMR DEPT-135 to distinguish methyl groups (δ 15–25 ppm) from aromatic carbons (δ 110–150 ppm). Combine with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Q. How should researchers design experiments to study metabolic pathways of 5-Benzofuranol derivatives in vivo?
- Methodology : Use isotopically labeled compounds (e.g., -methyl groups) and track metabolites via LC-HRMS. ’s SPE protocol (Oasis HLB cartridges, methanol elution) can isolate phase I/II metabolites from biological matrices. Validate using cytochrome P450 inhibition assays (e.g., CYP3A4 isoform) .
Data Reproducibility and Validation
Q. What steps ensure reproducibility in benzofuran derivative synthesis across laboratories?
- Recommendations :
- Standardize reagent sources (e.g., TFS-certified compounds in –2) and reaction scales (e.g., <5 mmol for exploratory studies).
- Publish detailed spectral data (e.g., NMR shifts, IR bands) as in and cross-validate with independent labs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
